molecular formula C15H22ClN3O4S B2661284 4-chloro-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 403846-53-7

4-chloro-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B2661284
CAS No.: 403846-53-7
M. Wt: 375.87
InChI Key: NIEKKAFDUVQADE-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a complex organic compound with a molecular formula of C15H22ClN3O4S and a molecular weight of 375.87. This compound is characterized by the presence of a benzenesulfonamide group, a nitro group, and a tetramethylpiperidinyl moiety, making it a unique and versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps:

    Chlorination: The chlorination of the benzene ring is carried out using chlorine gas or a chlorinating agent such as thionyl chloride.

    Sulfonation: The sulfonamide group is introduced by reacting the chlorinated nitrobenzene with a sulfonamide derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 4-amino-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the piperidinyl moiety.

Scientific Research Applications

4-chloro-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and biological context but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-nitrophenol
  • Benzenamine, 4-chloro-2-nitro-
  • Benzenesulfonyl chloride, 4-chloro-3-nitro-

Uniqueness

4-chloro-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is unique due to the presence of the tetramethylpiperidinyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where similar compounds may not be as effective.

Properties

IUPAC Name

4-chloro-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O4S/c1-14(2)8-10(9-15(3,4)18-14)17-24(22,23)11-5-6-12(16)13(7-11)19(20)21/h5-7,10,17-18H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEKKAFDUVQADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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